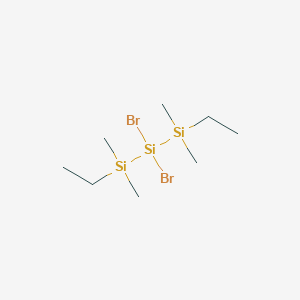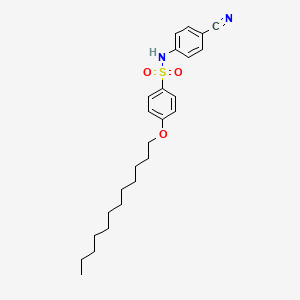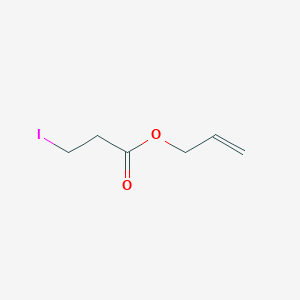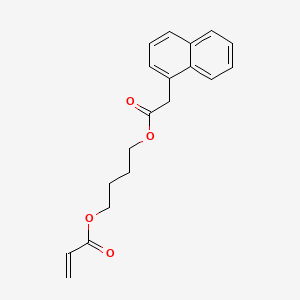
1-Naphthaleneacetic acid, 4-((1-oxo-2-propen-1-yl)oxy)butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthaleneacetic acid, 4-((1-oxo-2-propen-1-yl)oxy)butyl ester is an organic compound that belongs to the family of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring, an acetic acid moiety, and a butyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Naphthaleneacetic acid, 4-((1-oxo-2-propen-1-yl)oxy)butyl ester involves several steps:
Synthetic Routes: The preparation typically starts with the esterification of 1-naphthaleneacetic acid with butanol in the presence of a strong acid catalyst. This is followed by the reaction with acryloyl chloride to introduce the 1-oxo-2-propen-1-yl group.
Reaction Conditions: The esterification reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid. The subsequent reaction with acryloyl chloride is performed under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrially, the compound can be produced using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
1-Naphthaleneacetic acid, 4-((1-oxo-2-propen-1-yl)oxy)butyl ester undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reactions are often carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, amides, and thioesters.
Applications De Recherche Scientifique
1-Naphthaleneacetic acid, 4-((1-oxo-2-propen-1-yl)oxy)butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its role as a plant growth regulator and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Naphthaleneacetic acid, 4-((1-oxo-2-propen-1-yl)oxy)butyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes.
Pathways Involved: The pathways influenced by the compound include those related to cell growth, differentiation, and signal transduction. Its effects on these pathways are being studied to understand its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
1-Naphthaleneacetic acid, 4-((1-oxo-2-propen-1-yl)oxy)butyl ester can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-naphthaleneacetic acid, 4-((1-oxo-2-propen-1-yl)oxy)hexyl ester and benzoic acid, 4-((1-oxo-2-propen-1-yl)oxy)butyl ester share structural similarities.
Uniqueness: The presence of the naphthalene ring and the specific ester group in this compound imparts unique chemical properties, making it distinct from other related compounds. Its specific reactivity and applications set it apart in various research fields.
Propriétés
Numéro CAS |
110471-32-4 |
|---|---|
Formule moléculaire |
C19H20O4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
4-(2-naphthalen-1-ylacetyl)oxybutyl prop-2-enoate |
InChI |
InChI=1S/C19H20O4/c1-2-18(20)22-12-5-6-13-23-19(21)14-16-10-7-9-15-8-3-4-11-17(15)16/h2-4,7-11H,1,5-6,12-14H2 |
Clé InChI |
IDZCKXBIIDNPPC-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCCCOC(=O)CC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)

![(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone](/img/structure/B14314102.png)
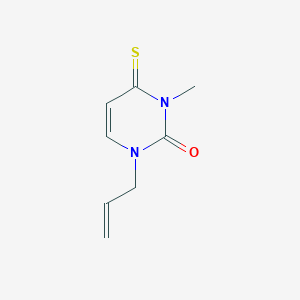
![1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14314117.png)
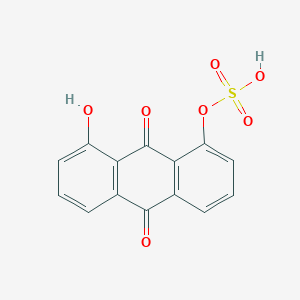
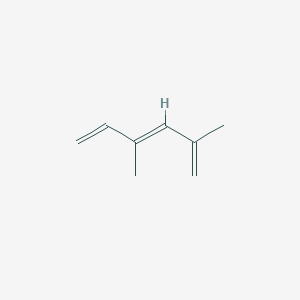
![3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B14314135.png)
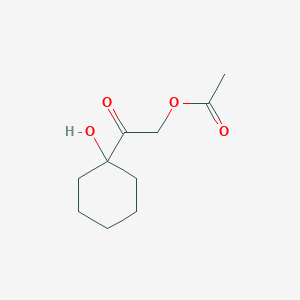
![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hept-2-enamide](/img/structure/B14314141.png)

